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Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator in
the signal transduction of key cytokines such as Type | interferons (IFNs), interleukin (IL)-12,
and IL-23.[1][2] These cytokines are central to the pathogenesis of numerous autoimmune and
inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and
inflammatory bowel disease (IBD).[3][4] Consequently, TYK2 has emerged as a compelling
therapeutic target.

While small molecule inhibitors targeting the TYK2 active site have been developed, a newer
modality, targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACS), offers
a distinct therapeutic advantage. TYK2 possesses both a catalytic (kinase) function and a non-
catalytic scaffolding function essential for cytokine receptor expression and signaling.[5]
PROTAC-mediated degradation eliminates the entire TYK2 protein, thereby blocking both its
catalytic and scaffolding functions. This can lead to a more profound and sustained pathway
inhibition, potentially recapitulating the biology of human TYK2 loss-of-function and offering
superior efficacy compared to kinase inhibition alone.[6][7]
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These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on designing and executing in vivo studies to evaluate the efficacy
and mechanism of action of TYK2 degraders in preclinical models.

TYK2 Signaling Pathways

TYK2 operates by pairing with other JAK family members (JAK1 or JAK2) to transduce signals
for specific cytokine families.[8] Upon cytokine binding, the receptor-associated JAKs become
activated, leading to the phosphorylation and activation of Signal Transducer and Activator of
Transcription (STAT) proteins.[1][9] These activated STATs then translocate to the nucleus to
regulate the transcription of target genes involved in immune responses.[4] The primary
pathogenic pathways involving TYK2 are driven by Type | IFNs, IL-12, and IL-23.[1]
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Key TYK2-mediated cytokine signaling pathways.
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General Experimental Workflow

A systematic in vivo evaluation of a TYK2 degrader involves a multi-stage process, beginning
with formulation and culminating in efficacy assessment in a disease-relevant model. This
workflow ensures a thorough characterization of the compound's properties and therapeutic

potential.
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A typical experimental workflow for evaluating TYK2 degraders.
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Data Presentation: In Vivo Performance of TYK2-
Targeted Molecules

Quantitative data from preclinical studies are crucial for comparing the efficacy and
pharmacodynamic effects of different compounds. The tables below summarize representative
data for TYK2 degraders and inhibitors in relevant mouse models.

Table 1: In Vivo Efficacy of TYK2 Degraders in Psoriasis Mouse Models

Compound Dosing Key Efficacy
Mouse Model . Reference(s)
Name Regimen Results
Significantly
suppressed
psoriasis-like
pathology;
Lo 25 mglkg, more effective
Imiquimod- . )
15t (PROTAC) . intraperitoneal than [10][11]
induced ] e
, daily deucravacitini
b in blocking
IL-17 and IL-23

expression in
skin biopsies.

| KT-294 | N/A (In vivo degradation shown) | Low oral doses | Achieved full TYK2 degradation in
vivo. |[5] |

Table 2: In Vivo Efficacy of TYK2 Inhibitors in Rodent Models | Compound Name | Mouse
Model | Dosing Regimen | Key Efficacy Results | Reference(s) | | :--- | :--- | - | :--- | |
Deucravacitinib | Imiquimod-induced | 1.5% ointment, 100 mg/mouse, daily | Significantly
ameliorated psoriasis-like dermatitis. |[12] | | NDI-031407 | IL-23-induced | 100 mg/kg, oral |
74% inhibition of ear swelling; 96% inhibition of tissue IL-17A. |[13] | | NDI-031407 | Adoptive
Transfer Colitis | 100 mg/kg, oral | Reduced body weight loss and colonic inflammation. |[13] | |
PF-06673518 | IL-12/IL-18 Challenge | 3-300 mg/kg, oral | Dose-dependent inhibition of IFNy
production. |[8] |
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Detailed Experimental Protocols

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-like
Dermatitis Model

This model is widely used to induce a psoriasis-like phenotype that is dependent on the IL-
23/IL-17 axis, a key pathway mediated by TYK2.[12]

1. Materials:

e BALB/c or C57BL/6 mice (7-9 weeks old).

e 5% Imiquimod cream.

e TYK2 degrader formulated for the desired route of administration (e.g., oral, intraperitoneal).
e Vehicle control for the TYK2 degrader.

o Calipers for measuring ear and skin thickness.

» Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema,
scaling, and thickness).

2. Procedure:
e Acclimatization: Acclimate mice for at least one week before the experiment.
o Preparation: One day prior to the start of the experiment, shave the dorsal skin of the mice.

o Group Assignment: Randomly assign mice to treatment groups (e.g., Naive, Vehicle, TYK2
Degrader low dose, TYK2 Degrader high dose, Positive Control inhibitor).

o Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the
shaved back skin and right ear of each mouse for 5-7 consecutive days.

o Compound Administration: Administer the TYK2 degrader or vehicle according to the
planned dosing regimen (e.g., once daily oral gavage). Administration should typically begin
on Day 0, concurrently with the first IMQ application.
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 Daily Monitoring and Scoring:
o Record body weight daily.
o Measure the thickness of the back skin and ear daily using calipers.

o Score the severity of erythema, scaling, and thickness of the back skin daily based on a 0-
4 scale. The cumulative score represents the PASI score.

o Termination and Sample Collection:
o At the end of the treatment period (e.g., Day 6 or 8), euthanize the mice.
o Collect blood for plasma PK and cytokine analysis.

o Collect skin tissue and spleens. A portion of the skin should be fixed in formalin for
histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and
inflammatory infiltrate. Another portion should be snap-frozen for protein (Western blot,
proteomics) and cytokine (ELISA, gPCR) analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

PD analysis is critical to confirm target engagement (TYK2 degradation) and pathway
modulation (inhibition of downstream signaling).

1. Objective: To measure TYK2 protein levels and phosphorylation of downstream STATs in
tissues of interest following degrader administration.

2. Sample Collection:

o Collect tissues (e.g., skin, spleen, whole blood) at various time points after a single dose or
at the end of a multi-dose efficacy study.

o For protein analysis, snap-freeze tissues immediately in liquid nitrogen and store at -80°C.
o For flow cytometry, process fresh tissues (e.g., spleen, blood) immediately to isolate cells.

3. Western Blot for TYK2 Degradation:
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Homogenize frozen tissue samples in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate 20-40 pg of protein lysate per sample on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against TYK2 overnight at 4°C.

Incubate with a primary antibody against a loading control (e.g., GAPDH, (-actin).

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Visualize bands using an ECL substrate and imaging system.

Quantify band intensity to determine the percentage of TYK2 degradation relative to vehicle-
treated controls.

. Flow Cytometry for pSTAT Inhibition (from PBMCs or Splenocytes):

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density
gradient (e.g., Ficoll) or prepare a single-cell suspension from the spleen.

Stimulate cells ex vivo with a relevant cytokine to activate a specific TYK2-dependent
pathway (e.g., IL-12 for pSTAT4, IFN-a for pSTAT1).[8][11]

Immediately after stimulation, fix the cells with a formaldehyde-based buffer to preserve the
phosphorylation state.

Permeabilize the cells with methanol.

Stain with a fluorescently-conjugated antibody specific for the phosphorylated STAT of
interest (e.g., PE-anti-pSTAT4) and cell surface markers (e.g., anti-CD4 for T-cells).
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e Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the
pPSTAT signal in the target cell population to determine the level of inhibition.

5. ELISA for Cytokine Levels:
e Prepare protein lysates from skin tissue as described for Western blotting.

o Use commercially available ELISA kits to measure the concentration of key inflammatory
cytokines such as IL-17A, IL-23, and IFNy in the tissue lysates or plasma.[11]

o Follow the manufacturer’s instructions for the assay.

o Read the absorbance on a plate reader and calculate cytokine concentrations based on a
standard curve.

Concluding Remarks

The successful in vivo evaluation of TYK2 degraders requires a rigorous and systematic
approach. Careful selection of disease-relevant animal models, appropriate compound
formulation, and a comprehensive suite of pharmacodynamic and efficacy readouts are
essential to validate the therapeutic hypothesis. By demonstrating robust target degradation
and superior pathway inhibition compared to traditional inhibitors, these protocols can
effectively establish the unique therapeutic potential of TYK2-targeted protein degradation in
treating immune-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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